Isosulfamethoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(16-12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6,13H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLGZYOVYFTAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300825 | |
| Record name | 5-Sulfanilamido-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17103-52-5 | |
| Record name | 5-Sulfanilamido-3-methylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17103-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosulfamethoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017103525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Sulfanilamido-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOSULFAMETHOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3XMP53EZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivative Research of Isosulfamethoxazole
Academic Approaches to Isosulfamethoxazole Synthesis and Derivatization
The synthesis of this compound and its derivatives is a subject of academic inquiry, driven by the need to understand reaction pathways, isomeric formation, and potential new molecular entities.
Novel Synthetic Routes for this compound
The term de novo synthesis refers to the creation of complex molecules from simple precursors. pixorize.comuomustansiriyah.edu.iqwikipedia.org The conventional synthesis of sulfamethoxazole (B1682508) and its isomer, this compound, involves the condensation of an appropriate aminomethylisoxazole with N-acetylsulfanilyl chloride, followed by the removal of the acetyl protective group. Specifically for this compound, or 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide, the synthesis requires the precursor 3-methylisoxazol-5-amine. indexcopernicus.com
A novel and noteworthy approach to forming this compound is through the photochemical isomerization of sulfamethoxazole. Research has demonstrated that sulfamethoxazole is highly photolabile in aqueous solutions and can rearrange to form its isomer. researchgate.net This photoisomerization process represents a unique synthetic pathway, distinct from traditional condensation reactions. Studies utilizing polychromatic (Xenon) and monochromatic (Mercury) light sources have investigated the kinetics of this transformation, providing a modern, alternative route to the compound.
Investigation of Synthetic By-products and Isomeric Forms during Synthesis
The synthesis of any chemical compound is often accompanied by the formation of by-products and related isomers, which can impact the purity and efficacy of the final product. In the synthesis of this compound, the most significant isomeric impurity is its more common counterpart, sulfamethoxazole (4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide). wjpps.com The challenge in synthesis is often the selective production of one isomer over the other. indexcopernicus.com
Research into the synthesis and degradation of sulfamethoxazole provides insight into potential by-products relevant to this compound. Key reaction precursors and degradation products include sulfanilic acid and 3-amino-5-methylisoxazole. researchgate.net These compounds can arise from the cleavage of the sulfonamide bond (H-N-SO2) during synthesis or degradation processes. The presence of these molecules in a reaction mixture indicates incomplete reaction or degradation of the target compound. The intentional synthesis of these impurities is sometimes undertaken to create analytical standards, making their identification and quantification in the final product more accurate. indexcopernicus.comwjpps.com
Purity and Structural Elucidation Research in Synthetic Processes
Ensuring the purity and verifying the exact chemical structure of a synthesized compound are critical steps in chemical research and pharmaceutical development. Modern analytical techniques offer powerful tools for achieving this.
Advanced Spectroscopic and Chromatographic Techniques for Purity Assessment in Synthetic Samples
The assessment of purity for this compound, especially its separation from the sulfamethoxazole isomer, relies on advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for this purpose. When coupled with a Photodiode Array (PDA) detector, HPLC allows for the assessment of peak purity by comparing UV-visible spectra across a single chromatographic peak. nih.gov Any spectral inconsistencies can indicate the presence of a co-eluting impurity. pixorize.com
For more definitive purity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This technique provides an additional dimension of separation based on the mass-to-charge ratio of the molecules, making it highly effective for detecting and identifying impurities, even at low levels. pixorize.comwikipedia.org Two-dimensional liquid chromatography (2D-LC) offers even greater resolving power for complex samples where co-elution is a problem. wikipedia.org These methods are essential for quantifying the isomeric ratio and identifying trace by-products in synthetic batches of this compound.
| Technique | Principle of Detection | Primary Application for this compound |
|---|---|---|
| HPLC-PDA | UV-Visible Absorbance | Quantitative analysis and initial peak purity assessment by comparing spectra across an elution peak. |
| LC-MS | Mass-to-Charge Ratio | Definitive identification and quantification of this compound, its isomer (sulfamethoxazole), and other by-products. |
| 2D-LC | Two independent chromatographic separations | High-resolution separation of complex mixtures and challenging isomeric separations. |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Structural confirmation and distinguishing between isomers based on unique chemical shifts of protons and carbons. materialsproject.org |
Computational Chemistry Approaches for this compound Structure Verification
Computational chemistry provides powerful tools for understanding and verifying molecular structures. mdpi.com Density Functional Theory (DFT) is a prominent computational method used to calculate the electronic structure and properties of molecules, such as this compound. ajol.info
Researchers use DFT calculations to:
Optimize Molecular Geometry: Predict the most stable three-dimensional arrangement of atoms in the this compound molecule.
Predict Spectroscopic Properties: Calculate theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the identity and structure of the synthesized compound.
Distinguish Between Isomers: DFT calculations can highlight the subtle differences in energy and electronic properties between this compound and sulfamethoxazole, aiding in their differentiation. Quantum chemical studies have been used to investigate the properties of sulfamethoxazole and its isomers, confirming experimental findings.
By correlating experimental data with theoretical calculations, computational chemistry offers a high degree of confidence in the structural elucidation of this compound.
Biological and Biochemical Investigations of Isosulfamethoxazole Comparative and Mechanistic
Evaluation of Potential Biological Activities of Isosulfamethoxazole
The biological activity of this compound is primarily assessed through its impact on microbial organisms and its interaction with key enzymes in the folate biosynthetic pathway.
In vitro studies are fundamental to determining the antimicrobial potential of a compound by measuring its ability to inhibit the visible growth of microorganisms. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a laboratory setting. litfl.comwikipedia.orgbmglabtech.com The MIC is a standardized metric used to assess the susceptibility of a particular bacterial strain to a given compound. idexx.comeuropa.eu
While specific MIC values for this compound against a wide range of bacterial species are not extensively documented in publicly available research, its structural similarity to sulfamethoxazole (B1682508) suggests it would exhibit some level of antibacterial activity. cymitquimica.com For comparison, sulfamethoxazole has reported MIC values of 38 mcg/ml for Enterobacteriaceae, 9.5 mcg/ml for Haemophilus influenzae, and 9.5 mcg/ml for Streptococcus pneumoniae. ncats.io The antibacterial effect of sulfonamides can be bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria directly. drugbank.com The efficacy of these compounds is often evaluated using methods like broth dilution or agar (B569324) diffusion assays. litfl.comwikipedia.org
Table 1: Example of In Vitro Microbial Growth Inhibition Data Presentation
| Microorganism | Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | This compound | Data not available |
| Staphylococcus aureus | This compound | Data not available |
| Streptococcus pneumoniae | This compound | Data not available |
| Haemophilus influenzae | This compound | Data not available |
Note: This table is illustrative. Specific experimental data for this compound is required for completion.
The primary molecular target for sulfonamide antibiotics is dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folate biosynthesis pathway. nih.govnih.govnih.gov This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria. mdpi.comsigmaaldrich.com Sulfonamides, including sulfamethoxazole, are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. drugbank.comnih.gov They act as competitive inhibitors, binding to the active site of DHPS and blocking the synthesis of dihydropteroate, a precursor to folic acid. chemicalbook.comdrugbank.compsu.edu This inhibition ultimately disrupts bacterial DNA synthesis, leading to a bacteriostatic effect. drugbank.com
Comparative studies between this compound and sulfamethoxazole would focus on their relative inhibitory potency against DHPS. Such studies often determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for the enzyme. For instance, the average IC50 for sulfamethoxazole against Toxoplasma gondii DHPS has been reported to be 7,295 µM. psu.edu It is hypothesized that this compound also inhibits DHPS, though its efficacy relative to sulfamethoxazole is not well-documented in the available literature. chemicalbook.comcymitquimica.com The structural difference, specifically the position of the methyl group on the isoxazole (B147169) ring, could influence its binding affinity to the DHPS active site and thus its inhibitory activity. cymitquimica.com
Table 2: Comparative Inhibition of Dihydropteroate Synthase (DHPS)
| Compound | Target Organism | Enzyme | Inhibition Parameter (IC50 or Ki) |
| This compound | e.g., E. coli | DHPS | Data not available |
| Sulfamethoxazole | T. gondii | DHPS | Average IC50: 7,295 µM psu.edu |
Note: This table is for comparative illustration. Specific experimental data for this compound is needed.
Cellular and Molecular Interactions of this compound
Understanding how this compound interacts with and within cells is crucial for a complete picture of its biological effects.
For an antibacterial agent to be effective, it must reach its intracellular target. While specific studies on the cellular uptake and distribution of this compound are scarce, the mechanisms for its isomer, sulfamethoxazole, are better understood. Sulfamethoxazole is known to be rapidly absorbed and can distribute into various body fluids and tissues. drugbank.com The cellular penetration of sulfonamides is a key factor in their efficacy. The physicochemical properties of this compound, such as its solubility and lipophilicity, would govern its ability to cross bacterial cell membranes and accumulate intracellularly to a concentration sufficient to inhibit DHPS.
The principal enzyme interaction for this compound is its hypothesized inhibition of dihydropteroate synthase (DHPS). chemicalbook.com Enzyme inhibition assays are the primary method to quantify this interaction. These assays would measure the reduction in DHPS catalytic activity in the presence of varying concentrations of this compound. By comparing the results to those obtained with sulfamethoxazole, researchers could determine the relative potency of the isomer. psu.edu Beyond DHPS, it is not widely hypothesized that this compound has other significant receptor binding activities relevant to its antimicrobial effect.
Metabolomic Profiling of this compound (if applicable to biological systems)
Metabolomic profiling involves the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. In the context of this compound, this would involve analyzing how the compound is metabolized by biological systems, such as microbial cultures or in vivo models. For its isomer, sulfamethoxazole, metabolism is known to occur primarily through acetylation and oxidation, with none of the major metabolites appearing to retain antimicrobial activity. drugbank.com A similar metabolic fate could be expected for this compound, although specific studies are needed to confirm the metabolic pathways and the biological activity of any resulting metabolites. Understanding the metabolism of this compound is important as it influences the compound's effective concentration and duration of action within a biological system.
Antimicrobial Resistance Research in the Context of Isosulfamethoxazole
Epidemiological Research on Isosulfamethoxazole Presence in Clinically Resistant Microbial Strains.
There is a lack of epidemiological data on the prevalence of this compound in clinical environments or its detection in microbial strains that exhibit resistance to sulfonamides. Epidemiological studies on sulfonamide resistance focus on the presence of resistance genes (e.g., sul1, sul2) and the prevalence of strains resistant to sulfamethoxazole-trimethoprim, without specific mention or measurement of this compound. dovepress.comnih.govmdpi.com
Advanced Analytical Methodologies for Isosulfamethoxazole Quantification and Characterization
Development and Validation of High-Sensitivity Analytical Techniques
The development of robust and sensitive analytical methods is crucial for monitoring and controlling impurities like Isosulfamethoxazole in pharmaceutical formulations. Modern analytical chemistry offers a suite of powerful techniques capable of achieving the necessary selectivity and sensitivity.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the trace analysis of pharmaceutical impurities due to its high sensitivity and specificity. resolvemass.ca This method combines the separation power of liquid chromatography with the precise detection and identification capabilities of mass spectrometry. resolvemass.ca
Several LC-MS/MS methods have been developed for the analysis of sulfonamides and their related substances in various matrices, including pharmaceutical formulations and environmental samples. hpst.czmdpi.comacs.orgnih.gov These methods are typically optimized for high recovery and low limits of detection. For instance, a method for analyzing sulfonamides in water utilized solid-phase extraction (SPE) followed by LC-MS/MS, achieving detection limits at the parts-per-trillion (ppt) level. hpst.cz The triple quadrupole mass spectrometer, often operated in dynamic multiple reaction monitoring (dMRM) mode, provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. researchgate.netresearchgate.net
For the analysis of sulfamethoxazole (B1682508) and its impurities, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. rsc.orgredalyc.org A typical setup might involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (like water with formic acid or ammonium (B1175870) formate) and an organic modifier (such as acetonitrile (B52724) or methanol). hpst.czrsc.orgredalyc.org The mass spectrometer is usually equipped with an electrospray ionization (ESI) source, which is well-suited for polar molecules like this compound. acs.orgresearchgate.netscielo.br
Table 1: Illustrative LC-MS/MS Parameters for Sulfonamide Analysis
| Parameter | Typical Conditions |
|---|---|
| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 (e.g., Kromasil 100-5-C18, 5.0 µm, 4.0x250 mm) rsc.org |
| Mobile Phase | A: Water with 0.08% orthophosphoric acid; B: Acetonitrile/Methanol (80:20 v/v) rsc.org |
| Elution | Gradient rsc.org |
| Flow Rate | 0.8 mL/min rsc.org |
| Injection Volume | 5 µL ijrps.com |
| Detector | Tandem Mass Spectrometer (e.g., Triple Quadrupole) researchgate.netresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode acs.orgresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netresearchgate.net |
The validation of these methods according to International Conference on Harmonisation (ICH) guidelines ensures their accuracy, precision, linearity, and robustness for routine quality control. rsc.org The limit of quantification (LOQ) for sulfamethoxazole impurities has been reported to be as low as 0.0016 mg/mL in injection dosage forms. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. nih.gov It provides detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structure confirmation without the need for a reference standard of the specific compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals. nih.govscirp.org
For this compound, ¹H and ¹³C NMR spectral data are used to confirm its structure as 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide and to differentiate it from its isomer, Sulfamethoxazole (4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide). molaid.comsynzeal.com The chemical shifts (δ) and coupling constants (J) provide a unique fingerprint of the molecule. nih.gov For example, the positions of the signals for the methyl group and the protons on the isoxazole (B147169) and benzene (B151609) rings are characteristic. researchgate.netrsc.org
Furthermore, quantitative NMR (qNMR) has emerged as a powerful technique for purity assessment. core.ac.uk By integrating the signals of the analyte against a certified internal standard of known concentration, the purity of the substance can be determined with high accuracy. researchgate.netnih.gov This method is considered a primary ratio method of measurement and does not require a specific reference standard for the analyte being quantified. nih.govnih.gov
Table 2: Key NMR Techniques for Structural Analysis and Purity
| NMR Technique | Application in this compound Analysis |
|---|---|
| ¹H NMR | Determines the number and type of hydrogen atoms, providing information on the molecular structure and connectivity. upi.edu Used for quantitative analysis (qNMR). researchgate.net |
| ¹³C NMR | Identifies the carbon framework of the molecule, crucial for distinguishing isomers. upi.edumdpi.com |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Establishes correlations between different nuclei (H-H, C-H) to confirm the complete structural assignment. nih.govscirp.org |
| Quantitative NMR (qNMR) | Accurately determines the purity of this compound by comparing its signal integral to that of a known internal standard. core.ac.uknih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and semi-volatile compounds. ncsu.edu However, polar compounds with functional groups like those in this compound (amines, sulfonamides) are generally not volatile enough for direct GC analysis. researchgate.netncsu.edu Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. jfda-online.com
Common derivatization techniques include silylation, acylation, or alkylation, which target active hydrogen atoms in the molecule. jfda-online.com For example, reagents like MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) can be used to create tert-butyl dimethylsilyl (TBDMS) derivatives, which are more stable and exhibit good chromatographic behavior. researchgate.net The resulting derivatives can then be analyzed by GC-MS, where the mass spectrometer provides characteristic fragmentation patterns that aid in identification. researchgate.nethmdb.ca
While applicable, the need for derivatization makes GC-MS a less direct method for this compound analysis compared to LC-MS. ncsu.edu The development of a GC-MS method would involve optimizing the derivatization reaction conditions (reagent, temperature, time) and the GC separation parameters (column type, temperature program). researchgate.net
Table 3: GC-MS Analysis Approach for this compound
| Step | Description | Rationale |
|---|---|---|
| 1. Derivatization | Chemical modification of the this compound molecule (e.g., silylation). jfda-online.com | To increase volatility and thermal stability, making the compound suitable for GC analysis. ncsu.edujfda-online.com |
| 2. GC Separation | Separation of the derivatized analyte from other components on a capillary column. researchgate.net | Based on the boiling point and polarity of the derivative. |
| 3. MS Detection | Ionization and fragmentation of the derivative, followed by mass analysis. | Provides a mass spectrum with a characteristic fragmentation pattern for structural confirmation. hmdb.ca |
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. acs.org It offers advantages such as high resolution, short analysis times, and minimal sample consumption. jfda-online.com Various modes of CE, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), have been successfully applied to the separation of sulfonamides. nih.govresearchgate.net The separation in CZE is governed by the charge-to-mass ratio of the analytes, which is highly dependent on the pH of the buffer. nih.gov MEKC utilizes surfactants to form micelles, enabling the separation of both charged and neutral compounds. jfda-online.comnih.gov For isomeric compounds like sulfamethoxazole and this compound, the addition of selectors like cyclodextrins to the buffer can enhance separation selectivity. rsc.org
Advanced electrochemical methods offer highly sensitive detection for electroactive compounds like sulfonamides. rsc.org When coupled with separation techniques like CE or HPLC, electrochemical detectors (ED) can achieve very low detection limits. rsc.orgresearchgate.net The detection is based on the oxidation or reduction of the analyte at the surface of an electrode held at a specific potential. mdpi.comresearchgate.net For sulfamethoxazole, oxidation peaks can be observed using techniques like square-wave voltammetry. mdpi.compsu.edu Modified electrodes, for instance, using metal-organic frameworks (MOFs) or nanoparticle composites, have been developed to enhance the sensitivity and selectivity of sulfamethoxazole detection. mdpi.comresearchgate.netmdpi.com
Table 4: CE and Electrochemical Detection Parameters for Sulfonamides
| Technique | Key Parameters | Performance Example (for Sulfamethoxazole) |
|---|---|---|
| Capillary Electrophoresis (CE) | Buffer pH, Surfactant Type/Concentration (for MEKC), Separation Voltage jfda-online.comnih.gov | Baseline separation of multiple sulfonamides achieved within minutes. researchgate.net |
| Electrochemical Detection (ED) | Working Electrode Material, Applied Potential rsc.orgresearchgate.net | Detection limit of 0.1 µM with CE-ED. rsc.org |
| Square-Wave Voltammetry (SWV) | Frequency, Amplitude, Potential Step psu.edu | Linear detection range of 0.1–100 μM with a detection limit of 0.04 μM using a modified electrode. mdpi.com |
Application of Reference Standards and Impurity Profiling in Pharmaceutical Analysis
Reference standards are highly characterized materials that serve as a benchmark for confirming the identity and purity of pharmaceutical substances. researchgate.net The use of official reference standards, such as those from the European Pharmacopoeia (EP) or United States Pharmacopeia (USP), is often required for conclusive pharmacopoeial tests. researchgate.net
This compound is designated as Sulfamethoxazole EP Impurity F and Sulfamethoxazole USP Related Compound F. synzeal.comsynthinkchemicals.com As such, a characterized reference standard of this compound is essential for the accurate identification and quantification of this impurity in Sulfamethoxazole drug substances and products. synthinkchemicals.comlgcstandards.com These standards are used in the validation of analytical methods and for routine quality control to ensure that the level of the impurity does not exceed the specified limits. synthinkchemicals.comsynzeal.com
The development of methods for impurity profiling aims to detect, identify, and quantify all potential impurities in a drug product. chromatographyonline.com For Sulfamethoxazole formulations, this involves developing a separation method capable of resolving the active pharmaceutical ingredient (API) from all its known and unknown impurities, including this compound. rsc.org
A recent study detailed the development and validation of a single RP-HPLC method for the simultaneous determination of 20 related substances of sulfamethoxazole and trimethoprim (B1683648) in an injectable dosage form. rsc.org Such a method must be robust and demonstrate specificity, linearity, accuracy, and precision for all impurities. rsc.org The method utilized a C18 column with a gradient elution and UV detection at 210 nm, which was capable of quantifying sulfamethoxazole impurities at a limit of 0.0016 mg/mL. rsc.org The development process involves screening different columns and mobile phase conditions (e.g., pH, organic solvent) to achieve the optimal separation for all compounds of interest. chromatographyonline.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring at multiple wavelengths and can aid in peak identification by providing UV spectral information. rsc.org
Preclinical and Clinical Translational Research Involving Isosulfamethoxazole Non Therapeutic Aspects
Toxicological Investigations of Isosulfamethoxazole in Preclinical Models
Toxicological assessments are fundamental in characterizing the safety profile of any pharmaceutical-related substance, including impurities like this compound. These investigations are typically conducted in preclinical models to identify potential hazards before they can manifest in humans.
In vitro studies are essential for evaluating the cytotoxic (cell-killing) and genotoxic (DNA-damaging) potential of chemical compounds. mdpi.com Such tests are often the first step in a toxicological evaluation.
Currently, specific data on the in vitro cytotoxicity and genotoxicity of this compound as a distinct entity is not widely available in published literature. However, the general approach to such assessments involves a battery of standardized tests.
Common In Vitro Toxicology Assays:
| Assay Type | Purpose | Example Assays |
| Cytotoxicity | To determine the concentration at which a substance becomes toxic to cells. | MTT assay, XTT assay, Neutral Red Uptake assay. waocp.org |
| Genotoxicity | To assess the potential of a substance to damage the genetic material within a cell. | Ames test (bacterial reverse mutation assay), Comet assay, Micronucleus test. waocp.orgnih.gov |
For a compound like this compound, these assays would be performed on various cell lines, including human-derived cells, to determine if it induces cell death or genetic mutations. mdpi.com The results would be crucial for establishing safe limits for this impurity in Sulfamethoxazole (B1682508) formulations. While direct studies on this compound are lacking, research on other drug impurities has shown that even structurally similar compounds can have different toxicological profiles. nih.govnih.gov
Specific animal model studies focusing solely on the toxicological effects of this compound are not readily found in the public domain. However, general toxicological studies on new chemical entities or impurities often involve the following:
Typical Animal Models in Toxicology:
| Animal Model | Common Uses in Toxicology |
| Rodents (Rats, Mice) | Acute, subchronic, and chronic toxicity studies; carcinogenicity studies. vivotecnia.comnih.gov |
| Rabbits | Dermal and ocular toxicity studies. vivotecnia.com |
| Dogs | Cardiovascular and metabolic effects assessment. vivotecnia.com |
| Non-human primates | Advanced toxicity studies due to physiological similarity to humans. vivotecnia.com |
Should such studies be conducted on this compound, they would likely involve administering the compound to animals (e.g., rats or mice) and monitoring for a range of effects on various organ systems, including the liver, kidneys, and hematopoietic system. nih.govnih.gov Histopathological examination of tissues would be a key component of such an investigation. The use of appropriate animal models is critical for the translational value of preclinical toxicological data. nih.gov Genetically modified animal models can also be used to investigate specific mechanisms of toxicity. windows.net
Pharmacokinetic and Pharmacodynamic Research of this compound
Understanding the absorption, distribution, metabolism, and excretion (ADME) of an impurity is vital, especially if it is absorbed and distributed systemically. criver.com
ADME studies are designed to follow the journey of a compound through the body. bioivt.com
There is limited publicly available information specifically detailing the ADME profile of this compound. However, as an isomer of Sulfamethoxazole, it is plausible that it shares some pharmacokinetic properties with the parent compound. The presence of a methyl group at the 3-position of the isoxazole (B147169) ring in this compound, as opposed to the 5-position in Sulfamethoxazole, could influence its metabolic pathway and rate of excretion. cymitquimica.com
In silico (computer-based) models are often used as a preliminary step to predict the ADME properties of impurities. nih.govnih.gov These models can estimate properties like solubility, membrane permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov For instance, a study on ceftazidime (B193861) and its impurities used such models to predict their pharmacokinetic and toxicity profiles. nih.gov
Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, can be used to identify and quantify compounds like this compound. cmbio.ioevotec.com
This compound is primarily considered an impurity of Sulfamethoxazole. cymitquimica.com However, in the context of metabolomics, it could potentially be investigated as a metabolite if it were formed in vivo from another precursor, though this is not its primary classification. The analytical techniques used in metabolomics, such as mass spectrometry and nuclear magnetic resonance spectroscopy, are capable of detecting and quantifying a wide range of metabolites in biological fluids and tissues. nih.gov These techniques could be applied to determine the presence and concentration of this compound in biological samples, which could be relevant in studies investigating the metabolism and disposition of Sulfamethoxazole. embopress.org The volatility of a metabolite can also influence its detection and biological role. frontiersin.org
Drug-Drug Interaction Research Related to this compound (as an impurity or co-administered substance)
Drug-drug interactions (DDIs) can alter the effects of a drug and are a critical consideration in drug development and clinical practice. gardp.orgdrugbank.com
Known Interactions of Sulfamethoxazole (Parent Compound):
| Interacting Drug/Class | Potential Effect |
| Warfarin (and other blood thinners) | Increased risk of bleeding. veeprho.comgoodrx.comhealthline.com |
| Methotrexate (B535133) | Increased risk of methotrexate toxicity. veeprho.comgoodrx.com |
| Certain diabetes medications (e.g., glyburide) | Can lead to a decrease in blood sugar levels. veeprho.comhealthline.com |
| Diuretics | Increased risk of kidney damage. veeprho.comhealthline.com |
| Phenytoin (B1677684) | Increased levels of phenytoin in the blood. veeprho.com |
| Dofetilide, Procainamide | Increased risk of life-threatening heart issues. goodrx.com |
Given that this compound is structurally related to Sulfamethoxazole, it is conceivable that it could interact with the same enzyme systems, such as cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. news-medical.netnih.gov However, without specific in vitro or in vivo DDI studies on this compound, its interaction potential remains theoretical. The European Medicines Agency provides guidelines on the investigation of drug interactions, which would be applicable to impurities of concern. europa.eu
Potential for Pharmacokinetic Interactions (e.g., enzyme inhibition/induction)
There is no available research data from in vitro or in vivo studies investigating the potential of this compound to inhibit or induce metabolic enzymes, such as the cytochrome P450 (CYP) superfamily. nih.govnih.govfrontiersin.orgnuvisan.com The process of identifying a compound's potential for drug-drug interactions through enzyme inhibition or induction is a standard part of preclinical development. nuvisan.compsu.edu Such studies typically involve incubating the compound with human liver microsomes or recombinant CYP enzymes to determine its inhibitory concentration (IC50) or its potential to increase the expression of these enzymes. nih.gov However, no such studies have been published for this compound.
For its structural isomer, sulfamethoxazole, research has shown that it is metabolized by CYP2C9 and can act as an inhibitor of this enzyme. nih.gov However, due to the specific nature of enzyme-substrate interactions, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Data Table: In Vitro Cytochrome P450 Inhibition Potential of this compound
| CYP Isoform | Test System | IC50 (µM) | Findings |
|---|---|---|---|
| CYP1A2 | No Data Available | No Data Available | No Data Available |
| CYP2B6 | No Data Available | No Data Available | No Data Available |
| CYP2C8 | No Data Available | No Data Available | No Data Available |
| CYP2C9 | No Data Available | No Data Available | No Data Available |
| CYP2C19 | No Data Available | No Data Available | No Data Available |
| CYP2D6 | No Data Available | No Data Available | No Data Available |
| CYP3A4 | No Data Available | No Data Available | No Data Available |
Future Research Directions and Unaddressed Academic Questions
Emerging Analytical Techniques for Enhanced Isosulfamethoxazole Detection and Characterization
The accurate detection and characterization of this compound and its impurities are fundamental to ensuring its quality and safety. While standard methods like High-Performance Liquid Chromatography (HPLC) are widely used, future research should focus on adopting more advanced and sensitive analytical technologies. iajps.com
Emerging hyphenated chromatographic and spectrometric techniques offer significant advantages in impurity profiling. biomedres.usrroij.com Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), particularly high-resolution MS (HRMS) like LC-Q-TOF-HRMS, can provide comprehensive structural data for even trace-level impurities. biomedres.usijprajournal.com These methods offer enhanced separation efficiency, sensitivity, and specificity, allowing for the detection and identification of previously unknown process-related impurities and degradation products. researchgate.net
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, especially when interfaced with liquid chromatography (LC-NMR-MS), can offer unambiguous structural elucidation of impurities. ijprajournal.com The application of these sophisticated techniques could lead to a more complete impurity profile for this compound, which is a critical step in controlling potential risks. biomedres.us Capillary electrophoresis also presents a promising avenue for the impurity profiling of drugs, including those with stereochemical centers. biomedres.us
Table 1: Comparison of Conventional and Emerging Analytical Techniques
| Technique | Principle | Application for this compound | Advantages |
|---|---|---|---|
| HPLC | Separation based on polarity | Quantifying known impurities and the main compound | Robust, widely available, well-established methods |
| UPLC-MS | High-pressure separation with mass-based detection | Rapid screening and quantification of known and unknown impurities | Higher resolution, faster analysis times, increased sensitivity biomedres.us |
| LC-HRMS (e.g., Q-TOF) | Separation with high-accuracy mass determination | Precise identification and structural elucidation of unknown impurities | High mass accuracy, enabling elemental composition determination biomedres.usijprajournal.com |
| GC-MS | Separation of volatile compounds with mass detection | Analysis of volatile or semi-volatile impurities and residual solvents | Excellent for specific types of impurities not amenable to LC ijprajournal.com |
| LC-NMR-MS | Integrated separation with dual spectroscopic detection | Definitive structural confirmation of complex impurities | Provides complementary and comprehensive structural information rroij.comijprajournal.com |
Advanced Computational Modeling for Structure-Activity Relationship (SAR) and Toxicity Prediction of this compound
Computational toxicology and modeling are becoming indispensable tools in modern drug development and safety assessment, offering a way to predict the biological activity and potential toxicity of chemical compounds in silico. azolifesciences.comresearchgate.net For this compound, advanced computational models can be pivotal in understanding the structure-activity relationships (SAR) of the parent molecule and its various impurities.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. nih.govresearchgate.net By correlating the structural or physicochemical properties of this compound and its analogues with their biological activities, QSAR can guide the synthesis of more effective and safer molecules. nih.gov Machine learning and deep learning algorithms are enhancing the predictive power of QSAR models, allowing for the analysis of large datasets to identify complex patterns that link chemical structure to toxicity. bohrium.commdpi.com
These computational tools can predict various toxicity endpoints, including genotoxicity, hepatotoxicity, and cardiotoxicity, reducing the reliance on time-consuming and expensive animal testing. bohrium.comnih.gov For this compound, such models could be used to screen potential impurities for toxicity at the early stages of process development, helping to prioritize which impurities require stringent control. nih.gov Physiologically based pharmacokinetic (PBPK) models can further simulate the absorption, distribution, metabolism, and excretion of this compound and its impurities within an organism. azolifesciences.com
Role of this compound in the Broader Context of Antimicrobial Stewardship and Impurity Management Strategies
Antimicrobial stewardship refers to the coordinated efforts to promote the appropriate use of antimicrobials to improve patient outcomes, reduce microbial resistance, and ensure patient safety. The management of impurities in antimicrobial agents like this compound is an often-overlooked aspect of this stewardship. The presence of impurities, even in small amounts, can potentially impact the efficacy and safety of the drug product. iajps.com
Ensuring the purity of this compound is crucial for several reasons. Certain impurities might have reduced or no antimicrobial activity, which could lead to under-dosing and contribute to the development of resistant microbial strains. Others may have toxic properties, posing direct risks to patient health. biomedres.us Therefore, a robust impurity management strategy is integral to the principles of antimicrobial stewardship.
Future research should explore the specific biological activity and toxicological profiles of this compound's process-related and degradation impurities. This data is essential for setting scientifically justified acceptance criteria for impurities in the final drug product, ensuring that the therapeutic benefits of this compound are not compromised.
Development of Novel Strategies for Impurity Control and Mitigation in Pharmaceutical Manufacturing Processes
Effective impurity control requires a proactive approach that begins during the early stages of drug development and manufacturing process design. The analysis of process-related impurities can help optimize process parameters to minimize their formation. nih.gov
One novel strategy is the application of the Quality by Design (QbD) framework to the synthesis of this compound. researchgate.net QbD involves a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. By identifying the critical process parameters that influence the formation of specific impurities, manufacturers can design more robust and reliable processes that consistently produce high-purity this compound.
Another advanced strategy involves the use of theoretical purge factor determination. This computational tool helps in predicting the extent to which an impurity is removed by various steps in a manufacturing process, such as crystallization, extraction, and chromatography. researchgate.net By understanding the fate and transport of impurities throughout the synthesis and purification train, it may be possible to design processes that effectively purge critical impurities, thereby ensuring the final product meets stringent quality standards. This approach can be part of a control strategy that relies on process controls rather than solely on end-product testing. researchgate.net
Q & A
Q. How can environmental impact studies assess this compound residues in wastewater?
- Methodological Answer : Deploy LC-MS/MS for trace quantification (detection limit ≤1 ng/L). Conduct ecotoxicity assays (e.g., Daphnia magna mortality, algal growth inhibition) to estimate EC50 values. Use GIS mapping to correlate contamination hotspots with hospital discharge data. Include controls for matrix effects (e.g., solid-phase extraction recovery rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
